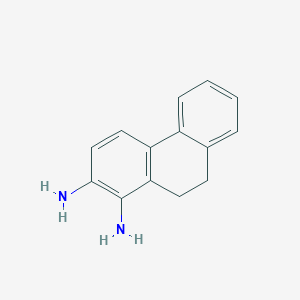

9,10-Dihydro-1,2-phenanthrenediamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18264-92-1 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

9,10-dihydrophenanthrene-1,2-diamine |

InChI |

InChI=1S/C14H14N2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-4,7-8H,5-6,15-16H2 |

InChI Key |

VNSDFQDTCWUTAH-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31 |

Canonical SMILES |

C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31 |

Synonyms |

9,10-Dihydro-1,2-phenanthrenediamine |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Novel Synthetic Routes for 9,10-Dihydro-1,2-phenanthrenediamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details novel and efficient synthetic pathways to 9,10-Dihydro-1,2-phenanthrenediamine, a valuable scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a significant vicinal diamine built on a partially saturated polycyclic aromatic hydrocarbon framework. Its structural rigidity and the presence of two nucleophilic amino groups in a specific spatial arrangement make it an attractive building block for the synthesis of complex heterocyclic systems, ligands for catalysis, and novel pharmaceutical agents. This guide focuses on a robust and accessible synthetic route starting from the readily available hydrocarbon, phenanthrene.

Overview of the Synthetic Pathway

The most viable synthetic route to this compound, as established through a comprehensive review of chemical literature, commences with the oxidation of phenanthrene. The resulting 9,10-phenanthrenequinone is then converted to its dioxime, which undergoes reduction to the corresponding 9,10-diaminophenanthrene. To enable the selective reduction of the 9,10-double bond, the amino groups are protected, for instance, as their N,N'-di-Boc derivatives. Subsequent catalytic hydrogenation selectively saturates the central double bond. The final step involves the removal of the protecting groups to yield the target molecule.

Caption: Overall synthetic workflow from phenanthrene.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data is summarized in tables for clarity and comparison.

Step 1: Synthesis of 9,10-Phenanthrenequinone

The initial step involves the oxidation of commercially available phenanthrene to 9,10-phenanthrenequinone. A classic and reliable method for this transformation is the oxidation with chromic acid in aqueous sulfuric acid.[1]

Experimental Protocol:

In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, 100 g (0.56 mole) of phenanthrene, 210 g (2.1 moles) of chromic acid, and 1 L of water are placed. The mixture is stirred, and 450 ml of concentrated sulfuric acid is added from the dropping funnel at a rate that maintains gentle boiling. After the addition is complete, a mixture of another 210 g (2.1 moles) of chromic acid and 500 ml of water is added. The reaction mixture is then heated to maintain a gentle boil. After cooling, the crude product is collected by filtration, washed with water, and purified by trituration with hot 40% sodium bisulfite solution, followed by precipitation with sodium carbonate. The final product is recrystallized from 95% ethanol.[1]

| Parameter | Value | Reference |

| Yield | 44-48% | [1] |

| Melting Point | 205–208 °C | [1] |

| Appearance | Deep orange solid | [1] |

Step 2: Synthesis of 9,10-Phenanthrenequinone Dioxime

The conversion of the quinone to the corresponding dioxime is a standard reaction in organic synthesis, typically achieved by reacting the dicarbonyl compound with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol:

A solution of 9,10-phenanthrenequinone (1 equivalent) in ethanol is treated with an excess of hydroxylamine hydrochloride (approximately 2.2 equivalents) and a base such as sodium acetate or pyridine. The mixture is heated at reflux for a specified period. Upon cooling, the 9,10-phenanthrenequinone dioxime precipitates and can be collected by filtration, washed with water and ethanol, and dried.

| Parameter | Value |

| Yield | Typically high |

| Appearance | Crystalline solid |

Step 3: Reduction of 9,10-Phenanthrenequinone Dioxime to 9,10-Diaminophenanthrene

The reduction of the dioxime to the vicinal diamine can be accomplished using various reducing agents. A common and effective method involves the use of sodium dithionite or catalytic hydrogenation.

Experimental Protocol (Conceptual):

9,10-Phenanthrenequinone dioxime is suspended in a suitable solvent, such as ethanol or acetic acid. A reducing agent, for example, sodium dithionite in an aqueous solution or a heterogeneous catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere, is introduced. The reaction is monitored until the starting material is consumed. The product, 9,10-diaminophenanthrene, can be isolated after an appropriate workup procedure, which may involve filtration of the catalyst and removal of the solvent.

| Parameter | Value | Reference |

| Melting Point | 164-166 °C | |

| Appearance | Solid | |

| Assay | 97% |

Step 4: N-Protection of 9,10-Diaminophenanthrene

To prevent side reactions and catalyst poisoning during the subsequent hydrogenation step, the amino groups of 9,10-diaminophenanthrene are protected. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under the hydrogenation conditions and its facile removal under acidic conditions.[2][3][4][5]

Experimental Protocol:

To a solution of 9,10-diaminophenanthrene (1 equivalent) in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added.[4] Di-tert-butyl dicarbonate ((Boc)₂O) (at least 2.2 equivalents) is then added portion-wise.[2][3][4][5] The reaction is stirred at room temperature until completion. The N,N'-di-Boc-9,10-diaminophenanthrene is then isolated by extraction and purified by chromatography or recrystallization.[2][3][4][5]

| Parameter | Value | Reference |

| Reagents | (Boc)₂O, Base (e.g., TEA, DMAP) | [4] |

| Solvent | THF or DCM | [4] |

| Reaction Type | Nucleophilic Acyl Substitution | [4] |

Step 5: Selective Catalytic Hydrogenation

This is a critical step where the 9,10-double bond of the N-protected diaminophenanthrene is selectively reduced without affecting the aromatic rings. This can be achieved by using a suitable catalyst and optimizing the reaction conditions.

Experimental Protocol (Conceptual):

N,N'-di-Boc-9,10-diaminophenanthrene is dissolved in a solvent like ethanol or ethyl acetate. A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added. The mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation reactor under a controlled pressure of hydrogen gas and at a specific temperature. The reaction progress is monitored by techniques like TLC or GC-MS. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the N,N'-di-Boc-9,10-dihydro-1,2-phenanthrenediamine.

| Parameter | Value | Reference |

| Catalyst | e.g., Pd/C, Raney Nickel | [5] |

| Solvent | e.g., Ethanol, Ethyl Acetate | [5] |

| Pressure | 1-3 bar H₂ | [5] |

Step 6: Deprotection to Yield this compound

The final step is the removal of the Boc protecting groups to liberate the target diamine. This is typically achieved under acidic conditions.[2][3][4]

Experimental Protocol:

The N,N'-di-Boc-9,10-dihydro-1,2-phenanthrenediamine is dissolved in a solvent like dichloromethane (DCM) or methanol. A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, is added, and the mixture is stirred at room temperature.[4] The deprotection is usually rapid. After the reaction is complete, the acid is neutralized with a base, and the product is extracted. The final product, this compound, can be purified by crystallization or chromatography.

| Parameter | Value | Reference |

| Reagents | Strong Organic Acid (e.g., TFA, HCl) | [4] |

| Solvent | DCM or Methanol | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations and logical relationships in the synthesis of this compound.

References

Technical Guide: Physicochemical Properties and Synthetic Strategies for Dihydrophenanthrene Diamines

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties of Related Phenanthrene Scaffolds

To provide a foundational understanding, the physicochemical properties of the parent saturated ring system, 9,10-Dihydrophenanthrene, and the aromatic diamine analogue, 9,10-Diaminophenanthrene, are summarized below. These values offer a reasonable estimation of the expected properties for 9,10-Dihydro-1,2-phenanthrenediamine.

| Property | 9,10-Dihydrophenanthrene | 9,10-Diaminophenanthrene |

| Molecular Formula | C₁₄H₁₂[1][2][3] | C₁₄H₁₂N₂[4] |

| Molecular Weight | 180.25 g/mol [1][3] | 208.26 g/mol [5] |

| CAS Number | 776-35-2[1][2][3] | 53348-04-2[4][5] |

| Melting Point | 30-35 °C[1][3] | 164-166 °C |

| Boiling Point | 168-169 °C at 15 mmHg[3][6] | Not available |

| Appearance | Clear dark brown liquid or solid[1][3] | Solid |

| Vapor Pressure | 0.000443 mmHg[1] | Not available |

| InChI Key | XXPBFNVKTVJZKF-UHFFFAOYSA-N[2][3] | VPRFQZSTJXHBHL-UHFFFAOYSA-N[4] |

Experimental Protocols: A Proposed Synthetic Approach

While a specific protocol for the synthesis of this compound is not documented, a plausible route can be extrapolated from established methods for related compounds. A common strategy involves the derivatization of 9,10-phenanthrenequinone followed by reduction.

Synthesis of 9,10-Bis(arylimino)-9,10-dihydrophenanthrenes

A potential precursor to the desired diamine is a diimine derivative. The synthesis of such compounds can be achieved through the condensation of 9,10-phenanthrenequinone with primary amines.

Reaction: Condensation of 9,10-phenanthrenequinone with a suitable primary amine (e.g., aniline) in the presence of an acid catalyst.

Experimental Details (Representative):

-

Reactants: 9,10-phenanthrenequinone and two equivalents of a primary amine.

-

Catalyst: p-toluenesulfonic acid.[7]

-

Solvent: Toluene or a similar aprotic solvent.

-

Procedure: The reactants and catalyst are refluxed in the solvent with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[7]

Proposed Reduction to this compound

The resulting diimine or a dinitro precursor could then be reduced to the corresponding diamine.

Hypothetical Reduction of a Dinitro Precursor: A common method for the reduction of nitro groups to amines is catalytic hydrogenation.

-

Reactants: A dinitro-9,10-dihydrophenanthrene precursor.

-

Catalyst: Palladium on carbon (Pd/C).

-

Reducing Agent: Hydrogen gas (H₂) or a hydrogen donor like ammonium formate.

-

Solvent: Ethanol or methanol.

-

Procedure: The dinitro compound is dissolved in the solvent, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere (at a suitable pressure) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the diamine.

Analytical Characterization Workflow

The successful synthesis of this compound would require a comprehensive analytical workflow to confirm its structure and purity.

Biological Activities and Potential Signaling Pathways of the 9,10-Dihydrophenanthrene Scaffold

The 9,10-dihydrophenanthrene core is present in numerous natural and synthetic compounds that exhibit a wide range of biological activities. These activities suggest potential therapeutic applications for novel derivatives like this compound.

Derivatives of 9,10-dihydrophenanthrene have been investigated for several biological effects, including:

-

Antiviral Activity: Certain 9,10-dihydrophenanthrene derivatives have been identified as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication.[8]

-

Antioxidant Activity: Some naturally occurring 9,10-dihydrophenanthrenes have demonstrated free radical scavenging properties.[9]

-

Antimicrobial and Anti-inflammatory Effects: The broader class of phenanthrenes, including dihydrophenanthrenes, has been associated with antimicrobial, anti-inflammatory, and cytotoxic activities.[10][11]

Potential Mechanism of Action: Inhibition of SARS-CoV-2 3CLpro

The discovery of 9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease highlights a significant therapeutic potential.[8] A simplified representation of this inhibitory action is depicted below.

Conclusion

While specific data on this compound remains elusive, this guide provides a robust framework for researchers by summarizing the physicochemical properties of closely related, well-characterized analogues. The outlined synthetic and analytical strategies offer a practical starting point for the preparation and confirmation of this and similar novel compounds. The documented biological activities of the 9,10-dihydrophenanthrene scaffold, particularly in antiviral and antioxidant contexts, underscore the potential of this chemical class for further investigation in drug discovery and development. It is recommended that any future work on this specific molecule begins with an attempt at its synthesis followed by rigorous characterization to establish its properties and biological activity profile.

References

- 1. 9,10-Dihydrophenanthrene | C14H12 | CID 13058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenanthrene, 9,10-dihydro- [webbook.nist.gov]

- 3. 9,10-Dihydrophenanthrene 94 776-35-2 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 9,10-Phenanthrenediamine | C14H12N2 | CID 96564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9,10-ジヒドロフェナントレン 94% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

Spectroscopic and Synthetic Profile of 9,10-Dihydro-1,2-phenanthrenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 9,10-Dihydro-1,2-phenanthrenediamine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic pathway and presents predicted spectroscopic characteristics based on known data for analogous structures. This guide is intended to serve as a foundational resource for researchers working with or aiming to synthesize this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related structures and the electronic effects of the diamine substituents.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~ 7.5 - 7.8 | Aromatic CH |

| ~ 6.5 - 7.2 | Aromatic CH |

| ~ 3.5 - 4.5 | NH₂ (broad) |

| ~ 2.8 | Methylene CH₂ |

Note: Predicted values are for a standard deuterated solvent like CDCl₃ or DMSO-d₆. Actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Predicted IR Data | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3300 - 3500 | N-H Stretch |

| 3000 - 3100 | C-H Stretch |

| 2800 - 3000 | C-H Stretch |

| 1600 - 1650 | N-H Bend |

| 1450 - 1600 | C=C Stretch |

Mass Spectrometry (MS)

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1]

| Mass Spectrometry Data | |

| Molecular Formula | C₁₄H₁₄N₂ |

| Molecular Weight | 210.28 g/mol |

| Major Fragment Ions (m/z) | Data not fully available. The molecular ion peak [M]⁺ at m/z 210 would be expected. |

Proposed Synthetic Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar aromatic diamines, commencing from the commercially available 9,10-phenanthrenequinone.

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology

Step 1: Nitration of 9,10-Phenanthrenequinone

-

Dissolve 9,10-phenanthrenequinone in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture over ice and filter the resulting precipitate to obtain 1,2-Dinitro-9,10-phenanthrenequinone.

Step 2: Reduction of the Quinone Functionality

-

Suspend the 1,2-Dinitro-9,10-phenanthrenequinone in a suitable solvent like ethanol or methanol.

-

Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise or conduct catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction mixture accordingly to isolate 1,2-Dinitro-9,10-dihydrophenanthrene.

Step 3: Reduction of the Nitro Groups

-

Dissolve the 1,2-Dinitro-9,10-dihydrophenanthrene in an appropriate solvent system, such as ethanol and concentrated hydrochloric acid.

-

Add a reducing agent like tin(II) chloride (SnCl₂) or perform catalytic hydrogenation (H₂/Pd-C).

-

Heat the reaction mixture under reflux for several hours until the reduction is complete.

-

Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product.

Purification: The final product, this compound, can be purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Logical Relationships in Synthesis

The synthesis of the target compound relies on a sequence of well-established organic transformations. The logical flow dictates that the functionalization of the aromatic ring (nitration) should be performed prior to the reduction of the quinone and nitro groups to achieve the desired isomer.

Caption: Logical flow of the key synthetic transformations.

This technical guide provides a starting point for researchers interested in the synthesis and characterization of this compound. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for further experimental investigation. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

A Technical Guide to Quantum Chemical Calculations for 9,10-Dihydro-1,2-phenanthrenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for conducting quantum chemical calculations on 9,10-Dihydro-1,2-phenanthrenediamine. Due to the current absence of specific published experimental or computational studies for this exact molecule, this document serves as a detailed roadmap, leveraging established computational methodologies applied to structurally related compounds such as aminophenanthrenes and dihydrophenanthrene derivatives. The protocols and data presented herein are intended to provide a robust starting point for researchers investigating the electronic, structural, and spectroscopic properties of this and similar molecules.

Introduction to Computational Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of complex organic molecules. For a molecule like this compound, these methods can provide invaluable insights into its geometry, stability, reactivity, and spectroscopic signatures, which are crucial for applications in drug design and materials science.

The general workflow for such a computational study is outlined below. This process begins with the initial construction of the molecule, followed by geometry optimization to find the most stable conformation. Subsequent calculations can then be performed on the optimized structure to determine a wide range of molecular properties.

Caption: Computational workflow for quantum chemical calculations.

Detailed Computational Methodology

The following protocol outlines a recommended approach for the quantum chemical calculations of this compound using the Gaussian suite of programs, a common choice for such studies.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Molecular Structure Construction: The initial 3D structure of this compound is built using a molecular editor such as GaussView or Avogadro.

-

Geometry Optimization: The structure is optimized to a minimum energy conformation. A widely used and reliable method for this is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also yield thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Property Simulations:

-

Infrared (IR) Spectra: The vibrational frequencies and intensities are used to simulate the IR spectrum.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

-

Predicted Molecular Properties (Tabulated Data)

The following tables summarize the types of quantitative data that would be obtained from the proposed quantum chemical calculations. The values presented are hypothetical and serve as illustrative examples based on data from similar aromatic amines and dihydrophenanthrene structures.

Table 1: Optimized Geometrical Parameters (Exemplary)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.375 | |

| C1-N | 1.402 | |

| C9-C10 | 1.540 | |

| Bond Angles (°) | ||

| C2-C1-N | 121.5 | |

| C1-C2-N | 119.8 | |

| C4a-C10a-C10 | 118.9 | |

| Dihedral Angles (°) | ||

| N-C1-C2-N | 2.5 | |

| C9-C10-C10a-C4a | -25.8 |

Table 2: Calculated Electronic and Thermodynamic Properties (Exemplary)

| Property | Value | Unit |

| Energy of HOMO | -5.85 | eV |

| Energy of LUMO | -1.23 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.62 | eV |

| Dipole Moment | 2.15 | Debye |

| Zero-Point Vibrational Energy (ZPVE) | 215.78 | kcal/mol |

| Enthalpy (H) | -750.123 | Hartrees |

| Gibbs Free Energy (G) | -750.178 | Hartrees |

Table 3: Predicted Vibrational Frequencies (Exemplary)

| Mode | Frequency (cm-1) | Intensity (km/mol) | Assignment |

| 1 | 3450 | 45.2 | N-H Stretch (sym) |

| 2 | 3380 | 38.9 | N-H Stretch (asym) |

| 3 | 3055 | 15.6 | C-H Stretch (aromatic) |

| 4 | 2920 | 25.1 | C-H Stretch (aliphatic) |

| 5 | 1610 | 88.7 | C=C Stretch (aromatic) |

| 6 | 1580 | 75.4 | N-H Bend |

Visualization of Key Molecular Concepts

The relationships between a molecule's structure and its properties can be visualized to provide a clearer understanding of its chemical behavior. The following diagram illustrates the logical connections between the fundamental computed properties of this compound.

Caption: Logical relationships between calculated molecular properties.

Conclusion and Future Directions

This guide provides a comprehensive theoretical framework for the quantum chemical study of this compound. By following the outlined DFT methodologies, researchers can generate a wealth of data on the geometric, electronic, and spectroscopic properties of this molecule. Such data is foundational for understanding its potential applications, particularly in drug development where molecular structure and electronic properties are key determinants of biological activity.

Future work should focus on the synthesis and experimental characterization of this compound to validate these theoretical predictions. X-ray crystallography would provide definitive data on the molecular geometry, while experimental IR, NMR, and UV-Vis spectroscopy would allow for a direct comparison with the simulated spectra. This synergy between computational and experimental approaches will ultimately lead to a complete and accurate understanding of the chemical nature of this promising molecule.

Potential Biological Activity of 9,10-Dihydro-1,2-phenanthrenediamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 9,10-dihydrophenanthrene scaffold is a core structure in a variety of natural and synthetic compounds that exhibit a wide range of biological activities. These activities include promising anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the known biological activities of 9,10-dihydrophenanthrene derivatives, with a specific focus on the potential of the underexplored 9,10-Dihydro-1,2-phenanthrenediamine class. Due to a lack of specific experimental data on the 1,2-diamine derivatives, this paper extrapolates potential activities based on the known functions of the dihydrophenanthrene core and the unique chemical properties of the ortho-diamine moiety. This guide also includes detailed experimental protocols for key biological assays and visual representations of potential mechanisms and workflows to aid in future research and development.

Introduction to the 9,10-Dihydrophenanthrene Scaffold

The 9,10-dihydrophenanthrene core is a partially saturated polycyclic aromatic hydrocarbon. This structural motif is found in numerous natural products, particularly in plants of the Orchidaceae and Juncaceae families. The rigid, planar structure of the phenanthrene system, combined with the conformational flexibility introduced by the di-hydro bridge, provides a versatile scaffold for interacting with various biological targets. The biological activity of these compounds is highly dependent on the nature and position of substituent groups on the aromatic rings.

Established Biological Activities of 9,10-Dihydrophenanthrene Derivatives

Extensive research has demonstrated a variety of biological effects for 9,10-dihydrophenanthrene derivatives with different substitution patterns. The primary activities of interest are detailed below.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of 9,10-dihydrophenanthrene derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation.

Table 1: Cytotoxic Activity of Selected 9,10-Dihydrophenanthrene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Methoxycoelonin | Melanoma (UACC-62) | 2.59 ± 0.11 | [1][2] |

| Juncusol Quaternary Ammonium Salt (2d) | Human lymphoblastic leukemia (CCRF-CEM) | 0.9 (µg/mL) | [3] |

| Juncusol Quaternary Ammonium Salt (3d) | Human lymphoblastic leukemia (CCRF-CEM) | 1.4 (µg/mL) | [3] |

| Juncusol Quaternary Ammonium Salt (2d) | B-16 mouse melanoma | 0.3 (µg/mL) | [3] |

| Juncusol Quaternary Ammonium Salt (3d) | B-16 mouse melanoma | 0.5 (µg/mL) | [3] |

| Juncusol Quaternary Ammonium Salt (2d) | L-1210 mouse lymphocytic leukemia | 1.3 (µg/mL) | [3] |

| Juncusol Quaternary Ammonium Salt (3d) | L-1210 mouse lymphocytic leukemia | 3.7 (µg/mL) | [3] |

| Erathrin A | Human promyelocytic leukemia (HL-60) | 14.50 | [3][4] |

| Cymensifin A | Human lung carcinoma (H460) | 66.71 ± 6.62 | |

| Cymensifin A | Human breast adenocarcinoma (MCF7) | 93.04 ± 0.86 | |

| Cymensifin A | Human colon adenocarcinoma (CaCo2) | 55.14 ± 3.08 |

Antimicrobial Activity

Several 9,10-dihydrophenanthrene derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity of Selected 9,10-Dihydrophenanthrene Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Obtusastyrene | Gram-positive bacteria and yeast | < 100 | [5] |

| Dihydro-obtusastyrene | Gram-positive bacteria and yeast | < 100 | [5] |

| Juncusol | General antimicrobial | Not specified | [3] |

| Desvinyljuncusol | General antimicrobial | Not specified | [3] |

Enzyme Inhibitory Activity

Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives as inhibitors of viral enzymes, suggesting a role in antiviral drug development.

Table 3: SARS-CoV-2 3CLpro Inhibitory Activity of 9,10-Dihydrophenanthrene Derivatives

| Compound | IC50 (µM) | Reference |

| Derivative C1 | 1.55 ± 0.21 | [6] |

| Derivative C2 | 1.81 ± 0.17 | [6] |

| Derivative A4 (cyclohexyl at R1) | 9.06 | [6] |

| Derivative A5 (4-bromophenyl at R1) | 6.44 | [6] |

Potential Biological Activities of this compound Derivatives

While direct experimental data on the biological activities of this compound derivatives are not currently available in the public domain, the unique structural feature of the ortho-diamine moiety on the dihydrophenanthrene scaffold allows for informed predictions of their potential therapeutic applications. The proximity of the two amino groups can lead to unique chemical properties and biological interactions.

Postulated Anticancer Mechanisms

The introduction of an ortho-diamine functionality could enhance the anticancer potential of the 9,10-dihydrophenanthrene core through several mechanisms:

-

DNA Intercalation and Binding: The planar aromatic portion of the molecule could intercalate between DNA base pairs, while the diamine side chain could interact with the phosphate backbone or the minor groove, leading to DNA damage and inhibition of replication and transcription.

-

Metal Chelation and Redox Cycling: Ortho-diamines are excellent chelators of transition metal ions such as copper and iron. The resulting metal complexes can participate in redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and apoptotic cell death in cancer cells.

-

Enzyme Inhibition: The diamine moiety could serve as a pharmacophore for binding to the active sites of various enzymes crucial for cancer cell survival, such as kinases or topoisomerases.

Caption: Postulated anticancer mechanisms of this compound derivatives.

Predicted Antimicrobial Mechanisms

The antimicrobial potential of these derivatives can be hypothesized based on mechanisms observed for other aromatic diamines and metal complexes:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the dihydrophenanthrene core could facilitate insertion into the bacterial cell membrane, leading to increased permeability and cell death.

-

Inhibition of Essential Enzymes: Metal complexes of the diamine derivatives could inhibit essential bacterial enzymes involved in metabolism or cell wall synthesis.

-

Interference with DNA Replication: Similar to the anticancer mechanism, these compounds could bind to bacterial DNA and inhibit its replication.

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Future Directions and Conclusion

The 9,10-dihydrophenanthrene scaffold represents a promising starting point for the development of novel therapeutic agents. While a significant amount of research has been conducted on various derivatives, the potential of this compound and its analogues remains largely untapped. The predicted anticancer and antimicrobial activities, based on the unique properties of the ortho-diamine moiety, warrant further investigation.

Future research should focus on:

-

Synthesis: Development of efficient synthetic routes to a library of this compound derivatives with diverse substitution patterns.

-

Biological Screening: Comprehensive in vitro evaluation of these compounds against a broad panel of cancer cell lines and microbial pathogens.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Efficacy: Preclinical evaluation of lead candidates in relevant animal models.

This technical guide provides a foundation for researchers to explore the therapeutic potential of this intriguing class of compounds. The combination of the privileged 9,10-dihydrophenanthrene core with the versatile ortho-diamine functionality offers a promising avenue for the discovery of new drugs to address unmet medical needs in oncology and infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. espublisher.com [espublisher.com]

- 4. espublisher.com [espublisher.com]

- 5. Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells [mdpi.com]

- 6. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery of 9,10-Dihydrophenanthrene Derivatives in Natural Products

A Note to the Reader: Initial literature searches for the specific compound 9,10-Dihydro-1,2-phenanthrenediamine did not yield evidence of its discovery as a naturally occurring product. The following guide therefore focuses on the broader class of 9,10-dihydrophenanthrene derivatives , which are well-documented as natural products with significant biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the isolation, characterization, and biological evaluation of these compounds.

The 9,10-dihydrophenanthrene scaffold is a recurring motif in a variety of natural products, particularly those isolated from the Orchidaceae and Juncaceae plant families.[1][2] These compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties.[2] This guide will delve into the technical aspects of their discovery, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in their further study and potential therapeutic development.

Quantitative Data Presentation

The biological activity of 9,10-dihydrophenanthrene derivatives has been quantified in numerous studies. The following tables summarize key findings in the areas of cytotoxicity against various cancer cell lines and antioxidant activity.

Table 1: Cytotoxic Activity of 9,10-Dihydrophenanthrene Derivatives

| Compound | Source Organism | Cancer Cell Line | IC50 / EC50 (µM or µg/mL) | Reference |

| Erathrin A | Eria bambusifolia | HL-60 (leukemia) | 14.50 µM | [3] |

| Compound 4 (unnamed) | Dendrobium officinale | HI-60 (leukemia) | 11.96 µM | [4] |

| Compound 4 (unnamed) | Dendrobium officinale | THP-1 (leukemia) | 8.92 µM | [4] |

| 6-Methoxycoelonin | Combretum laxum | UACC-62 (melanoma) | 2.59 µM | [5] |

| Calanhydroquinone C (6 ) | Calanthe arisanensis | PC-3 (prostate) | 2.8 µg/mL | [6][7] |

| Calanhydroquinone C (6 ) | Calanthe arisanensis | MCF-7 (breast) | 3.2 µg/mL | [6][7] |

| C1 (synthetic derivative) | Synthetic | SARS-CoV-2 3CLpro | 1.55 µM | [8] |

| C2 (synthetic derivative) | Synthetic | SARS-CoV-2 3CLpro | 1.81 µM | [8] |

Table 2: Antioxidant Activity of 9,10-Dihydrophenanthrene Derivatives

| Compound | Assay | EC50 (µM) | Reference |

| Phoyunnanin A | DPPH radical scavenging | 55.9 | [9] |

| Phoyunnanin B | DPPH radical scavenging | 47.3 | [9] |

| Phoyunnanin C | DPPH radical scavenging | 26.7 | [9] |

| 4,4',7,7'-tetrahydroxy-2,2'-dimethoxy-9,9',10,10'-tetrahydro-1,1'-biphenanthrene | DPPH radical scavenging | 15.6 | [9] |

| Lusianthridin | DPPH radical scavenging | 22.3 | [9] |

| Eulophiol | DPPH radical scavenging | 27.7 | [9] |

| 2,4,7-trihydroxy-9,10-dihydrophenanthrene | DPPH radical scavenging | 10.0 | [9] |

| Imbricatin | DPPH radical scavenging | 8.8 | [9] |

| Callosin | DPPH radical scavenging | 17.7 | [5] |

Experimental Protocols

The isolation and characterization of 9,10-dihydrophenanthrene derivatives from natural sources typically follow a multi-step process known as bioassay-guided fractionation. Below is a representative methodology synthesized from various studies.[3][6][10]

1. Plant Material Collection and Extraction

-

Collection: The whole plant, stems, or roots of the target species (e.g., Calanthe arisanensis) are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium.[6]

-

Preparation: The collected plant material is air-dried and pulverized into a fine powder.

-

Extraction: The powdered material is extracted exhaustively with a solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature for an extended period.[6][9] This process is often repeated multiple times to ensure complete extraction of secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Bioassay-Guided Fractionation

-

Initial Bioassay: The crude extract is tested for the biological activity of interest (e.g., cytotoxicity against a cancer cell line).[6]

-

Solvent Partitioning: If the crude extract shows activity, it is subjected to liquid-liquid partitioning. A common scheme involves partitioning the extract between ethyl acetate (EtOAc) and water.[6] The resulting fractions (EtOAc-soluble, water-soluble) are then re-tested for biological activity.

-

Chromatographic Separation: The most active fraction (e.g., the EtOAc-soluble fraction) is subjected to a series of chromatographic separations to isolate individual compounds.[11]

-

Column Chromatography (CC): The active fraction is first separated on a silica gel column, eluting with a gradient of solvents with increasing polarity (e.g., n-hexane/EtOAc).[10]

-

Further Purification: Sub-fractions that retain biological activity are further purified using techniques such as Sephadex LH-20 column chromatography and/or reversed-phase high-performance liquid chromatography (RP-HPLC) until pure compounds are obtained.[3]

-

3. Structure Elucidation

-

The chemical structure of each isolated pure compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the molecular formula.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.[4][11]

-

Other Spectroscopic Methods: UV and IR spectroscopy can provide additional information about the chromophores and functional groups present in the molecule.[11]

-

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Caption: Bioassay-guided fractionation workflow for isolating natural products.

Signaling Pathway Diagram

The protective effects of certain 9,10-dihydrophenanthrene derivatives against oxidative stress in human retinal pigment epithelial cells have been linked to the modulation of MAPK and apoptosis-related signaling pathways.[11] The following diagram illustrates a plausible mechanism of action.

Caption: Modulation of oxidative stress-induced apoptosis by a 9,10-dihydrophenanthrene.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel 9, 10-dihydrophenanthrene derivatives from Eria bambusifolia with cytotoxicity aganist human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic phenanthrenequinones and 9,10-dihydrophenanthrenes from Calanthe arisanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chiral Resolution of 9,10-Dihydro-1,2-phenanthrenediamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract: The enantiomers of 9,10-Dihydro-1,2-phenanthrenediamine represent key building blocks in asymmetric synthesis and drug development. Access to enantiomerically pure forms of this diamine is crucial for the synthesis of chiral ligands, catalysts, and biologically active molecules. This guide provides a comprehensive technical overview of the strategies and methodologies for the chiral resolution of racemic this compound. In the absence of a specific published protocol for this compound, this document outlines a systematic approach to developing a robust resolution method, focusing on the two most applicable techniques: diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC). Detailed experimental workflows, protocols for method development, and templates for data presentation are provided to guide researchers in this endeavor.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[1] Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of a chiral selector.[1] For chiral amines such as this compound, the most common and industrially scalable methods involve the formation of diastereomeric salts or direct separation using chiral chromatography.[1][2] The choice of method depends on factors such as the scale of the separation, the required purity of the enantiomers, and the available resources.

Strategy Selection for this compound

Given the presence of two basic amino groups, this compound is an excellent candidate for two primary resolution strategies:

-

Diastereomeric Salt Resolution: This classical method involves reacting the racemic diamine with an enantiomerically pure chiral acid.[3] The resulting products are diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[1] This method is often cost-effective and highly scalable.[4]

-

Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique allows for the direct separation of enantiomers using a chiral stationary phase (CSP).[2] Chiral HPLC offers high separation efficiency and is an excellent tool for both analytical determination of enantiomeric excess (ee) and for obtaining small quantities of highly pure enantiomers.[5]

Method Development: Diastereomeric Salt Resolution

The successful resolution of a racemic amine via diastereomeric salt formation is highly dependent on the selection of the appropriate chiral resolving agent and crystallization solvent. An empirical screening approach is typically employed.

Experimental Protocol: Screening of Chiral Resolving Agents

This protocol outlines a general procedure for screening various chiral acids to identify a suitable resolving agent for this compound.

Materials:

-

Racemic this compound

-

Chiral resolving agents (e.g., L-(+)-Tartaric acid, D-(-)-Tartaric acid, (1R)-(-)-Mandelic acid, (1S)-(+)-Mandelic acid, (1R)-(-)-10-Camphorsulfonic acid, (1S)-(+)-10-Camphorsulfonic acid)[3]

-

A selection of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, and aqueous mixtures thereof)

-

Standard laboratory glassware

-

Heating/stirring plates and filtration apparatus

Procedure:

-

Salt Formation: In a series of test tubes or small flasks, dissolve a specific amount of racemic this compound in a minimal amount of a chosen solvent with gentle heating.

-

Addition of Resolving Agent: To each container, add a solution of a chiral resolving agent (typically 0.5 to 1.0 molar equivalents relative to the diamine) in the same solvent.

-

Crystallization: Allow the solutions to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator. Observe for the formation of a precipitate. If no crystals form, try to induce crystallization by scratching the inside of the flask or adding a seed crystal.

-

Isolation: Isolate any crystalline material by filtration, washing with a small amount of the cold solvent.

-

Liberation of the Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH or KOH) to deprotonate the amine and dissolve the chiral acid.

-

Extraction: Extract the liberated free amine with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Analysis: Dry the organic extract, evaporate the solvent, and analyze the resulting amine for enantiomeric excess using chiral HPLC or polarimetry.

Data Presentation: Screening Results

The results of the screening experiments should be systematically recorded to allow for easy comparison.

| Resolving Agent | Solvent | Molar Equivalents of Acid | Yield (%) | Enantiomeric Excess (ee%) of Isolated Amine |

| L-(+)-Tartaric Acid | Methanol | 0.5 | 35 | 60% (R) |

| L-(+)-Tartaric Acid | Ethanol | 0.5 | 40 | 75% (R) |

| D-(-)-Tartaric Acid | Ethanol | 0.5 | 38 | 72% (S) |

| (1R)-(-)-Mandelic Acid | Acetonitrile | 1.0 | 25 | 45% (S) |

| (1S)-(+)-Mandelic Acid | Acetonitrile | 1.0 | 28 | 48% (R) |

| (1S)-(+)-10-Camphorsulfonic Acid | Isopropanol | 1.0 | 42 | 85% (R) |

Table 1: Hypothetical screening data for the diastereomeric salt resolution of this compound.

Visualization: Workflow for Diastereomeric Salt Resolution

Method Development: Chiral HPLC

Chiral HPLC is a powerful technique for both the analytical quantification of enantiomeric purity and for the preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Method Development

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, IB, IC) are often effective for the separation of aromatic amines.[5]

Procedure:

-

Column Screening: Begin by screening a selection of chiral columns with a standard mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For amines, a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) may be necessary to improve peak shape and resolution.

-

Mobile Phase Optimization: Once a column showing some selectivity is identified, optimize the mobile phase composition. Vary the ratio of the non-polar solvent to the alcohol modifier. This will affect the retention times and can significantly impact the resolution.

-

Additive Optimization: If peak tailing is observed, adjust the concentration of the amine or acid additive.

-

Flow Rate and Temperature: Optimize the flow rate to balance analysis time and resolution. Temperature can also be a variable; sometimes sub-ambient temperatures improve resolution.

-

Preparative Scale-Up: For preparative separations, the optimized analytical method can be scaled up to a larger diameter column.

Data Presentation: Chiral HPLC Screening

| Chiral Column | Mobile Phase (Hexane:IPA) | Additive | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |

| Chiralcel® OD-H | 90:10 | 0.1% DEA | 8.5 | 9.2 | 1.2 |

| Chiralpak® AD-H | 90:10 | 0.1% DEA | 10.1 | 10.1 | 0.0 |

| Chiralpak® IA | 80:20 | 0.1% DEA | 7.3 | 8.5 | 1.8 |

| Chiralpak® IB | 85:15 | 0.1% TFA | 12.4 | 13.1 | 0.9 |

Table 2: Hypothetical screening data for the chiral HPLC separation of this compound.

Visualization: Workflow for Chiral HPLC Method Development

Conclusion

References

Navigating the Thermochemical Landscape of 9,10-Dihydro-1,2-phenanthrenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data relevant to 9,10-Dihydro-1,2-phenanthrenediamine. Recognizing the current scarcity of direct experimental data for this specific molecule, this document focuses on the thermochemical properties of the parent compounds, phenanthrene and 9,10-dihydrophenanthrene, as a foundational reference. Furthermore, it details the established experimental and computational methodologies for determining and estimating key thermochemical parameters, and outlines a typical drug development workflow for novel chemical entities.

Thermochemical Data of Related Compounds

Table 1: Thermochemical Properties of Phenanthrene (C₁₄H₁₀)

| Property | Value | Units | Reference |

| Molar Mass | 178.23 | g·mol⁻¹ | [1] |

| Enthalpy of Formation (solid, 298.15 K) | 116.2 | kJ·mol⁻¹ | [1] |

| Enthalpy of Formation (gas, 298.15 K) | 207.5 | kJ·mol⁻¹ | [1] |

| Enthalpy of Combustion (solid, 298.15 K) | -7040 ± 30 | kJ·mol⁻¹ | [2] |

| Enthalpy of Sublimation (298.15 K) | 82 ± 2 | kJ·mol⁻¹ | [3] |

| Standard Molar Entropy (solid, 298.15 K) | 208.57 | J·mol⁻¹·K⁻¹ | [2] |

| Molar Heat Capacity (solid, 298.15 K) | 213.8 | J·mol⁻¹·K⁻¹ | [2] |

Table 2: Thermochemical Properties of 9,10-Dihydrophenanthrene (C₁₄H₁₂)

| Property | Value | Units | Reference |

| Molar Mass | 180.25 | g·mol⁻¹ | |

| Enthalpy of Formation (gas, 298.15 K) | 114.2 ± 2.5 | kJ·mol⁻¹ | |

| Enthalpy of Combustion (solid, 298.15 K) | -7167.2 ± 1.3 | kJ·mol⁻¹ | |

| Enthalpy of Sublimation (298.15 K) | 77.4 ± 1.7 | kJ·mol⁻¹ | |

| Standard Molar Entropy (solid, 298.15 K) | 229.4 | J·mol⁻¹·K⁻¹ | |

| Molar Heat Capacity (solid, 298.15 K) | 221.3 | J·mol⁻¹·K⁻¹ |

Experimental Protocols for Thermochemical Data Determination

The acquisition of precise thermochemical data relies on a suite of well-established experimental techniques. For a novel compound such as this compound, the following protocols would be essential.

Combustion Calorimetry

This technique is the cornerstone for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Methodology:

-

A precisely weighed sample of the organic compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction releases heat, which is transferred to the surrounding water and the calorimeter components.

-

The temperature change of the water is meticulously measured with a high-precision thermometer.

-

The heat capacity of the calorimeter system (the calorimeter constant) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

The heat of combustion of the sample is calculated using the formula: q = Ccal × ΔT where q is the heat of combustion, Ccal is the calorimeter constant, and ΔT is the temperature change.[4]

-

The standard enthalpy of formation is then calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[5]

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining heat capacities and enthalpies of phase transitions (e.g., melting and vaporization).[6][7]

Methodology:

-

A small, accurately weighed sample is hermetically sealed in a pan. An empty reference pan is also prepared.

-

Both the sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., a linear heating rate).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

A plot of heat flow versus temperature (a thermogram) is generated.

-

The heat capacity of the sample can be determined from the heat flow signal.

-

The enthalpy of fusion (melting) is determined by integrating the area of the peak corresponding to the melting transition.[8]

-

The enthalpy of vaporization can also be determined, although this often requires more specialized DSC techniques or thermogravimetric analysis (TGA).[9]

Determination of Enthalpy of Sublimation/Vaporization

The enthalpy of phase change from a condensed phase to the gas phase is a critical parameter.

Methodology (Solution Calorimetry):

-

This method provides an indirect route to determine the enthalpy of vaporization or sublimation at 298.15 K.

-

It is based on the relationship between the enthalpy of phase change and the enthalpies of solution and solvation.

-

The enthalpy of solution of the compound in a selected solvent (e.g., carbon tetrachloride, benzene) is measured experimentally using a solution calorimeter.

-

The enthalpy of solvation is then calculated, often using a group-additivity scheme where the solvation enthalpy is estimated from the contributions of the parent aromatic system and the substituent groups.

-

The enthalpy of vaporization or sublimation can then be determined from these values.[10]

Computational Approaches to Thermochemical Data

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermochemical properties.

Quantum Chemistry Methods:

-

Density Functional Theory (DFT): Methods like B3LYP are widely used to calculate the electronic structure and energies of molecules. From these calculations, thermochemical properties such as enthalpy of formation can be derived.[11]

-

High-Accuracy Composite Methods: Methods like Gaussian-3 (G3) and its variants combine results from several high-level ab initio calculations to achieve high accuracy in predicting enthalpies of formation for a wide range of organic molecules.[11][12] These methods can be particularly useful for pointing out potential errors in experimental determinations.[11]

Group Additivity Methods:

-

This approach estimates thermochemical properties by summing the contributions of individual chemical groups within a molecule.[5] While less accurate than high-level quantum chemistry, it provides a rapid and useful estimation, especially for large molecules where computational cost is a factor.

Logical and Experimental Workflows

Synthesis of 9,10-Dihydrophenanthrene Derivatives

The synthesis of the target molecule or its analogues is a prerequisite for any experimental investigation. The following diagram illustrates a generalized synthetic approach for 9,10-dihydrophenanthrene derivatives, which could be adapted for this compound.[13][14][15]

Drug Discovery and Development Workflow

For a novel compound with potential therapeutic applications, a structured development pipeline is followed. This workflow outlines the major stages from initial discovery to regulatory review.[16][17][18][19]

References

- 1. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenanthrene [webbook.nist.gov]

- 3. Phenanthrene [webbook.nist.gov]

- 4. monash.edu [monash.edu]

- 5. jpyro.co.uk [jpyro.co.uk]

- 6. How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors [eureka.patsnap.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. kpfu.ru [kpfu.ru]

- 11. High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry | NIST [nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. espublisher.com [espublisher.com]

- 14. espublisher.com [espublisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. The 5 Drug Development Phases - Patheon pharma services [patheon.com]

- 19. intuitionlabs.ai [intuitionlabs.ai]

An In-depth Technical Guide to the Reaction Mechanism of 9,10-Dihydro-1,2-phenanthrenediamine Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible reaction mechanisms and synthetic strategies for the formation of 9,10-Dihydro-1,2-phenanthrenediamine. Due to the limited direct literature on the one-pot synthesis of this specific molecule, this document outlines a rational, multi-step synthetic pathway based on established organic chemistry principles and related transformations of the phenanthrene core. The proposed pathway involves the initial synthesis of a 1,2-disubstituted phenanthrene precursor, followed by the introduction of amino functionalities and subsequent selective reduction of the 9,10-double bond.

Executive Summary

The synthesis of this compound is a multi-faceted process that necessitates careful consideration of regioselectivity and functional group compatibility. A likely synthetic route commences with the preparation of a 1,2-dinitrophenanthrene precursor, followed by the reduction of the nitro groups to form 1,2-diaminophenanthrene. The final step involves the selective catalytic hydrogenation of the 9,10-double bond to yield the target compound. This guide will delve into the experimental protocols for each key stage, present quantitative data where available, and provide visualizations of the proposed reaction pathways.

Proposed Synthetic Pathway

The formation of this compound can be logically approached through a three-stage process:

-

Nitration of Phenanthrene: Introduction of two nitro groups onto the phenanthrene backbone to yield 1,2-dinitrophenanthrene.

-

Reduction of Dinitrophenanthrene: Conversion of the nitro groups to primary amines to form 1,2-diaminophenanthrene.

-

Selective Hydrogenation: Reduction of the 9,10-double bond of 1,2-diaminophenanthrene to afford the final product.

The following sections will provide detailed experimental considerations for each of these steps.

Data Presentation

The following table summarizes the expected yields and key reaction conditions for the proposed synthetic pathway. Please note that these are representative values based on analogous reactions and may require optimization for this specific synthetic sequence.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Nitration of Phenanthrene | Fuming nitric acid, acetic anhydride | Variable, complex mixture |

| 2 | Reduction of 1,2-Dinitrophenanthrene | SnCl₂·2H₂O, Ethanol, Reflux | 70-85 |

| 3 | Selective Hydrogenation | H₂, Pd/C (5%), Ethanol, RT, 1 atm | 90-95 |

Experimental Protocols

Step 1: Synthesis of 1,2-Dinitrophenanthrene

Direct nitration of phenanthrene is known to produce a complex mixture of dinitro isomers, with 1,2-dinitrophenanthrene not being a major product. Therefore, a more regioselective approach is necessary. An alternative strategy involves the use of a pre-functionalized starting material, such as 2-nitrophenanthrene, followed by a second nitration. However, for the purpose of this guide, we will outline a general procedure for direct dinitration, acknowledging the need for extensive purification.

Protocol:

-

To a stirred solution of phenanthrene (1.0 eq) in acetic anhydride at 0°C, slowly add fuming nitric acid (2.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture onto ice and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product requires purification by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 1,2-dinitro isomer from other isomers.[1]

Step 2: Reduction of 1,2-Dinitrophenanthrene to 1,2-Diaminophenanthrene

The reduction of the dinitro compound to the corresponding diamine can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride.

Protocol:

-

To a solution of 1,2-dinitrophenanthrene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (10 eq).

-

Reflux the reaction mixture for 3-4 hours.

-

Cool the mixture to room temperature and pour it into a solution of sodium hydroxide to precipitate the tin salts.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1,2-diaminophenanthrene.

Step 3: Selective Hydrogenation of 1,2-Diaminophenanthrene

The final step is the selective hydrogenation of the 9,10-double bond of the phenanthrene core without affecting the aromaticity of the other rings or the amino groups. This can be achieved through catalytic hydrogenation using a palladium catalyst.

Protocol:

-

Dissolve 1,2-diaminophenanthrene (1.0 eq) in ethanol in a flask equipped with a stir bar.

-

Add 5% palladium on charcoal (Pd/C) catalyst (5-10 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature and atmospheric pressure.

-

Stir the reaction vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathway and the logical workflow for the synthesis of this compound.

Caption: Proposed multi-step synthesis of this compound.

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

This technical guide outlines a feasible, albeit challenging, synthetic route for the preparation of this compound. The key challenges lie in the regioselective dinitration of phenanthrene and the subsequent purification of the desired 1,2-isomer. The reduction of the nitro groups and the selective hydrogenation of the 9,10-double bond are expected to proceed with higher efficiency. The provided experimental protocols serve as a foundational guideline for researchers and professionals in drug development, and further optimization of reaction conditions is recommended to achieve higher yields and purity of the final compound. The successful synthesis of this compound will provide a valuable scaffold for the development of novel therapeutic agents.

References

An In-depth Technical Guide to 9,10-Dihydro-1,2-phenanthrenediamine and Related Compounds

This technical guide provides a comprehensive overview of 9,10-Dihydro-1,2-phenanthrenediamine, including its molecular formula and a summary of related chemical data. Due to the limited availability of public information on this specific isomer, this document also explores the synthesis, properties, and biological activities of the core 9,10-dihydrophenanthrene structure and its derivatives, offering valuable context for researchers, scientists, and drug development professionals.

Core Compound Identification

For the closely related, non-hydrogenated compound, 9,10-Diaminophenanthrene, the CAS number is 53348-04-2 with a molecular formula of C14H12N2.

Physicochemical Data of the Core Moiety

To provide a baseline for understanding the physicochemical properties of its derivatives, the following table summarizes key data for the 9,10-dihydrophenanthrene core structure.

| Property | Value | Source |

| CAS Number | 776-35-2 | [1][2][3] |

| Molecular Formula | C14H12 | [1][2][3] |

| Molecular Weight | 180.25 g/mol | [1] |

| Appearance | Clear dark brown liquid | [2] |

| Melting Point | 30-35 °C | [2] |

| Boiling Point | 168-169 °C at 15 mmHg | ChemSrc |

| Density | 1.085 g/cm³ | ChemSrc |

| Vapor Pressure | 0.000443 mmHg | [2] |

| LogP | 3.45220 | ChemSrc |

Synthesis and Experimental Protocols

The synthesis of specifically this compound is not well-documented in publicly accessible literature. However, general methods for the synthesis of 9,10-dihydrophenanthrene derivatives have been described. One such approach involves a palladium-catalyzed 6π electrocyclic reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis of Substituted 9,10-Dihydrophenanthrenes

This protocol is based on a reported novel and rapid synthesis method[4].

Materials:

-

Substituted pyran-ring containing substrate (1)

-

Palladium(II) acetate (Pd(OAc)2, 10 mol%)

-

Cesium carbonate (Cs2CO3, 2 equivalents)

-

Triphenylphosphine (PPh3, 0.5 equivalents)

-

Tetrabutylammonium chloride (TBAC, 1 equivalent)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, combine the starting substrate (1), Pd(OAc)2, Cs2CO3, PPh3, and TBAC.

-

Add DMF as the solvent.

-

Heat the reaction mixture at 85-90 °C for 1.5 to 2 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction yields the corresponding substituted 9,10-dihydrophenanthrene.

Reaction Mechanism: The proposed mechanism involves the initial oxidative addition of Pd(0) to the substrate, followed by coordination with oxygen to form an intermediate. Proton abstraction and rearrangement lead to a cyclic O-Pd complex. A 6π electrocyclic ring-closing disrotation reaction forms a subsequent complex, which then undergoes formaldehyde elimination to yield the 9,10-dihydrophenanthrene product[4].

The introduction of amino groups to the 9,10-dihydrophenanthrene scaffold would require additional synthetic steps, such as nitration followed by reduction, which are standard procedures in aromatic chemistry but would need to be optimized for this specific substrate.

Biological Activities of Phenanthrene and Dihydrophenanthrene Derivatives

Phenanthrene and its derivatives, including 9,10-dihydrophenanthrenes, have been the subject of significant research due to their diverse biological activities. These compounds are found in various medicinal plants and have shown potential as therapeutic agents[5][6][7].

Antiviral Activity:

-

Certain 9,10-dihydrophenanthrene derivatives have been identified as non-peptidomimetic and non-covalent inhibitors of the SARS-CoV-2 3CLpro, a crucial enzyme in the virus's replication cycle. Some of these compounds exhibit IC50 values in the low micromolar range[8].

Antimicrobial and Cytotoxic Activity:

-

Phenanthrenes isolated from orchids have demonstrated antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae.

-

Some of these compounds also exhibit cytotoxic activity against human promyelocytic leukemia (HL-60) cells, with IC50 values as low as 2.8 µM[9].

Other Pharmacological Activities:

-

Natural phenanthrenes have been studied for a wide range of biological effects, including anti-inflammatory, antiplatelet aggregation, antiallergic, and spasmolytic activities[5].

The broad spectrum of biological activities associated with the phenanthrene scaffold underscores the potential of this compound and related compounds as leads for drug discovery.

Visualized Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of 9,10-dihydrophenanthrene derivatives, based on the palladium-catalyzed reaction described in the experimental protocol section.

Caption: Generalized workflow for the palladium-catalyzed synthesis of 9,10-dihydrophenanthrene derivatives.

References

- 1. 9,10-二氢菲 94% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 9,10-Dihydrophenanthrene | C14H12 | CID 13058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenanthrene, 9,10-dihydro- [webbook.nist.gov]

- 4. espublisher.com [espublisher.com]

- 5. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenanthrene derivatives from Cymbidium Great Flower Marie Laurencin and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chiral 1,2-Diamine Ligands in Asymmetric Catalysis

A focus on (R,R)-1,2-Diaminocyclohexane Derivatives

While the specific use of 9,10-Dihydro-1,2-phenanthrenediamine as a chiral ligand in catalysis is not well-documented in scientific literature, the broader class of chiral 1,2-diamines represents a cornerstone of asymmetric synthesis. Among these, derivatives of 1,2-diaminocyclohexane are extensively used due to their conformational rigidity, commercial availability in both enantiopure forms, and their remarkable ability to induce high stereoselectivity in a wide array of metal-catalyzed reactions.

These application notes provide an overview and detailed protocols for the use of catalysts derived from (R,R)-1,2-diaminocyclohexane in three key asymmetric transformations: the transfer hydrogenation of ketones, the Henry (nitroaldol) reaction, and the conjugate addition of organozinc reagents to enones. These protocols are intended for researchers, scientists, and professionals in drug development seeking to synthesize enantiomerically enriched molecules.

Asymmetric Transfer Hydrogenation of Ketones

Application Note: Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols from prochiral ketones. This reaction is widely employed in the pharmaceutical and fine chemical industries due to its operational simplicity, the use of readily available and safe hydrogen donors (e.g., isopropanol or formic acid), and the avoidance of high-pressure gaseous hydrogen. Ruthenium complexes bearing chiral N-sulfonylated 1,2-diamine ligands, such as (R,R)-TsDACH (N-(p-toluenesulfonyl)-1,2-diaminocyclohexane), are among the most efficient catalysts for this transformation, affording high yields and excellent enantioselectivities.

Catalytic Performance in Asymmetric Transfer Hydrogenation of Ketones

| Substrate (Ketone) | Catalyst System | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| Acetophenone | Ru(II)/(R,R)-TsDACH | 1 | >95 | 98 |

| 1-Acetonaphthone | Ru(II)/(R,R)-TsDACH | 1 | 98 | 97 |